
Ddmab
Übersicht
Beschreibung
DDMAB, or didodecyldimethylammonium bromide, is a cationic surfactant commonly used in a variety of industrial and research applications . It belongs to the family of quaternary ammonium compounds and has a positively charged head and a hydrophobic tail . This allows it to be used as a detergent, emulsifier, and antimicrobial .
Synthesis Analysis
A panel of novel liquid formulations of this compound was tested against a selection of pathogenic bacteria . The study found that Pharmaceutical Deep Eutectic Solvents (PDESs) can be used to produce drugs with dual functionalities .Molecular Structure Analysis
This compound has a molecular formula of C18H37NO2 . It belongs to the family of quaternary ammonium compounds and has a positively charged head and a hydrophobic tail .Chemical Reactions Analysis
This compound is known for its ability to disrupt cell membranes . It is commonly used in microbiology to selectively isolate and identify bacteria . It is also used in nanotechnology to synthesize metal nanoparticles and other materials .Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.49 . It is a cationic surfactant commonly used in a variety of industrial and research applications . It belongs to the family of quaternary ammonium compounds and has a positively charged head and a hydrophobic tail .Wissenschaftliche Forschungsanwendungen
Nanoparticle-Based Drug Delivery Systems Ddmab has applications in the development of nanoparticle-based drug delivery systems (DDS). These systems are designed to improve the pharmacological and therapeutic properties of drugs, particularly for parenteral administration. This approach has led to several DDS formulations of anticancer and antifungal drugs being approved for clinical use. The interest in DDS also extends to the delivery of new drugs derived from proteomics or genomics research and their use in ligand-targeted therapeutics (Allen & Cullis, 2004).
Biologically Inspired Drug Delivery Systems Biologically inspired materials, including those incorporating this compound, are used to engineer advanced DDS, known as ‘smart DDS.’ These systems utilize biologically inspired structures and processes to offer solutions with enhanced drug efficiency, bioavailability, and biocompatibility. They aim for specific targeting to diseased tissue, thereby reducing potential failure or rejection (Rasheed et al., 2019).
Formulation by Design for Oral Drug Delivery Systems this compound plays a role in the formulation of oral DDS using a rational and systematized approach known as 'formulation by design' (FbD). This involves using design of experiments (DoE) and quality by design (QbD) paradigms to develop more efficient, safe, and patient-compliant DDS. FbD is an integral part of drug industry and academic research, focusing on improving the overall formulation development (Singh et al., 2011).
Transmembrane Protein Studies in Detergent Micelles this compound has been utilized in the study of transmembrane proteins solubilized in detergent micelles. It facilitates the understanding of protein association and interactions, crucial for studying the structure and function of membrane proteins. The research demonstrated the use of this compound in determining the association and orientation of proteins within micelles, providing insights into their biophysical properties (Bu & Engelman, 1999).
Droplet-Based Digital PCR Systems this compound is involved in droplet microfluidics, particularly in droplet-based digital PCR (ddPCR) systems. This technology is significant for biological and biomedical applications, addressing practical issues like droplet fusion/fission during PCR thermocycling. The use of this compound in this context facilitates high-density and loss-free droplet trapping, crucial for real-time monitoring and effective PCR analysis (He et al., 2021).
Gene Expression Analysis using Differential Display Differential display (DD), a methodology for detecting and identifying differentially expressed genes, is another application area for this compound. DD has been widely used in a range of biological systems, including bacteria, yeast, flies, plants, and mammals, for gene "fishing" expeditions. This technique plays a crucial role in understanding genetic expression in various biological contexts (Liang, 2002).
- gene product DDB2, associated with this compound, is involved in nucleotide excision repair. This protein plays a role in regulating the cellular levels of key molecules and influences the repair of DNA damage, which is vital in understanding genetic diseases and cancer (Stoyanova et al., 2007).
Advancement in Plasma Technology for Mercury Removal this compound has been used in developing double dielectric barrier discharge (DDBD) treatment systems for the removal of elemental mercury from simulated flue gases. This advancement in plasma technology, with the integration of this compound, signifies an important step in environmental protection and industrial emission control (Li et al., 2015).
Role in Cardiovascular Research Research involving this compound has highlighted its role in cardiovascular studies. For instance, the study of dimethylarginine dimethylaminohydrolase (DDAH), associated with this compound, revealed its influence on angiogenesis and tissue perfusion. This is particularly significant in understanding the mechanisms of vascular diseases and developing new therapeutic approaches (Jacobi et al., 2005).
Database Development for Research this compound is also involved in the development of databases like the Demographic Data Base (DDB), serving as a national research infrastructure for various scientific fields. This kind of database development is crucial for compiling and analyzing data, particularly in demographic and aging research (Edvinsson & Engberg, 2020).
Wirkmechanismus
Target of Action
Didecyldimethylammonium Bromide (Ddmab) is a cationic surfactant . It belongs to the family of quaternary ammonium compounds . The primary targets of this compound are the cell membranes of bacteria . It is known for its ability to disrupt these cell membranes, which is why it is commonly used in microbiology to selectively isolate and identify bacteria .
Mode of Action
This compound interacts with its targets, the bacterial cell membranes, by disrupting them . This disruption is due to the positively charged head and hydrophobic tail of this compound, which allows it to act as a detergent and antimicrobial . This interaction results in the death of the bacteria, making this compound an effective antibacterial agent .
Biochemical Pathways
It is known that the disruption of the bacterial cell membrane leads to the leakage of intracellular contents, which ultimately results in bacterial death .
Pharmacokinetics
As a cationic surfactant, it is likely that this compound has poor oral bioavailability due to its large size and relatively poor membrane permeability . Therefore, this compound is typically administered topically or intravenously .
Result of Action
The primary result of this compound’s action is the death of bacteria. By disrupting the bacterial cell membrane, this compound causes the bacteria to lose vital intracellular contents, leading to their death . This makes this compound an effective antibacterial agent.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of organic matter can reduce the effectiveness of this compound . Additionally, the pH of the environment can also affect the antimicrobial activity of this compound . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound.
Safety and Hazards
Zukünftige Richtungen
The combination of pharmaceutical agents by using Pharmaceutical Deep Eutectic Solvents (PDESs) in order to produce dual-action drugs and reduce drug resistance has been studied . The major objective of this study was to investigate the dual functionality of drugs (antioxidant and antibacterial activity) via the principle of PDESs . The current study found that the PDESs can be used to produce drugs with dual functionalities .
Biochemische Analyse
Biochemical Properties
Didodecyldimethylammonium bromide plays a significant role in biochemical reactions due to its ability to disrupt cell membranes. This property makes it useful in selectively isolating and identifying bacteria in microbiology . The compound interacts with cell membranes by penetrating and disrupting the lipid bilayer, leading to cell lysis. Additionally, didodecyldimethylammonium bromide can interact with proteins and enzymes, altering their structure and function. For example, it can denature proteins by disrupting their hydrophobic interactions, leading to loss of enzymatic activity .
Cellular Effects
Didodecyldimethylammonium bromide has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell membranes, which can lead to cell death. This compound also affects cell signaling pathways by altering the integrity of the cell membrane, which can interfere with receptor-ligand interactions and signal transduction . Furthermore, didodecyldimethylammonium bromide can impact gene expression by causing cellular stress and activating stress response pathways. It can also affect cellular metabolism by disrupting membrane-bound enzymes and transporters .
Molecular Mechanism
The mechanism of action of didodecyldimethylammonium bromide involves its interaction with cell membranes and biomolecules. At the molecular level, it binds to the lipid bilayer of cell membranes, causing disruption and increased permeability . This leads to leakage of cellular contents and eventual cell lysis. Didodecyldimethylammonium bromide can also inhibit or activate enzymes by altering their conformation through hydrophobic interactions. Additionally, it can induce changes in gene expression by activating stress response pathways and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of didodecyldimethylammonium bromide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Didodecyldimethylammonium bromide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to didodecyldimethylammonium bromide can result in chronic cellular stress and adaptation, which may alter cellular responses and functions .
Dosage Effects in Animal Models
The effects of didodecyldimethylammonium bromide vary with different dosages in animal models. At low doses, it can effectively disrupt cell membranes and exert antimicrobial effects without causing significant toxicity . At high doses, didodecyldimethylammonium bromide can cause toxic effects, including tissue damage and inflammation. Threshold effects have been observed, where a certain concentration is required to achieve the desired antimicrobial activity without causing adverse effects .
Metabolic Pathways
Didodecyldimethylammonium bromide is involved in various metabolic pathways, primarily related to its interaction with cell membranes and enzymes. It can affect metabolic flux by disrupting membrane-bound enzymes and transporters, leading to altered metabolite levels . The compound can also interact with cofactors and other biomolecules, influencing their activity and stability. Didodecyldimethylammonium bromide’s impact on metabolic pathways is closely related to its ability to disrupt cellular membranes and alter enzyme function .
Transport and Distribution
Within cells and tissues, didodecyldimethylammonium bromide is transported and distributed based on its interaction with cell membranes and binding proteins. The compound can penetrate cell membranes and accumulate in specific cellular compartments . Transporters and binding proteins may facilitate its movement within cells, affecting its localization and concentration. Didodecyldimethylammonium bromide’s distribution within tissues is influenced by its hydrophobic nature and ability to interact with lipid membranes .
Subcellular Localization
Didodecyldimethylammonium bromide’s subcellular localization is primarily determined by its interaction with cell membranes and lipid bilayers. It can localize to specific compartments, such as the plasma membrane, endoplasmic reticulum, and mitochondria . The compound’s activity and function are influenced by its localization, as it can disrupt membrane integrity and affect membrane-bound enzymes and transporters. Post-translational modifications and targeting signals may also play a role in directing didodecyldimethylammonium bromide to specific subcellular compartments .
Eigenschaften
IUPAC Name |
4-[dodecyl(dimethyl)azaniumyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-16-19(2,3)17-14-15-18(20)21/h4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVNBVQBIZJUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468232 | |
| Record name | DDMAB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15163-30-1 | |
| Record name | DDMAB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Dodecyl-N,N-(dimethylammonio)butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


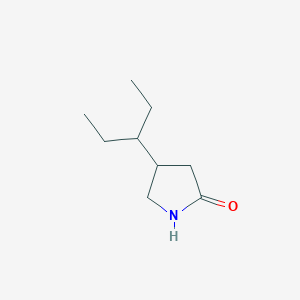

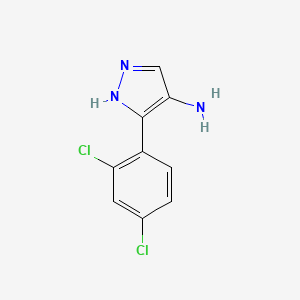

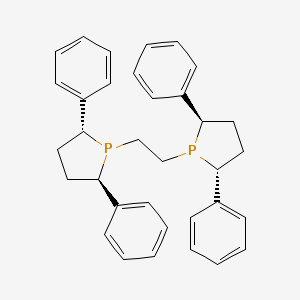
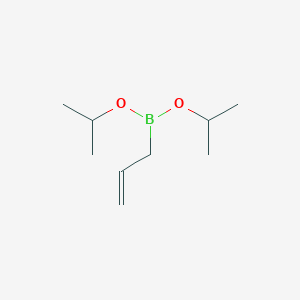


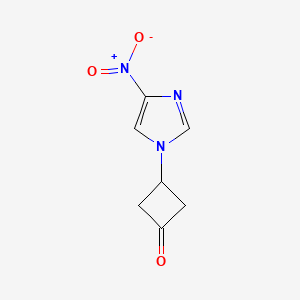
![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1354194.png)


![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)

